REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][O:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][C:16]=1[I:17])[C:10]([O:12]C)=[O:11])[CH3:3].[OH-].[Na+]>CO>[CH3:3][N:2]([CH2:4][CH2:5][O:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][C:16]=1[I:17])[C:10]([OH:12])=[O:11])[CH3:1] |f:1.2|
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Name
|
Methyl 3-[2-(N,N-dimethylamino)ethoxy]-4-iodobenzoate
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CCOC=1C=C(C(=O)OC)C=CC1I
|
Name
|
Intermediate 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCOC=1C=C(C(=O)OC)C=CC1I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated under vacuum
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate/chloroform (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCOC=1C=C(C(=O)O)C=CC1I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |